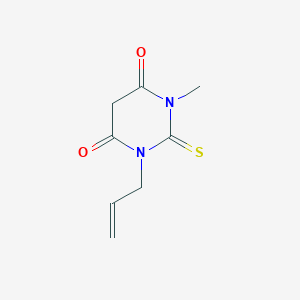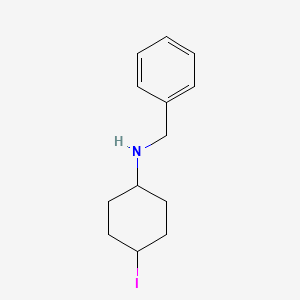
Benzyl-(4-iodo-cyclohexyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(4-iodo-cyclohexyl)-amine is an organic compound that features a benzyl group attached to a cyclohexyl ring substituted with an iodine atom at the 4-position and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-iodo-cyclohexyl)-amine typically involves the iodination of cyclohexylamine followed by benzylation. One common method is to start with cyclohexylamine, which is reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo-cyclohexylamine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-(4-iodo-cyclohexyl)-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amine group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted cyclohexylamines.
Oxidation Products: Oxidation of the amine group can yield imines or nitro compounds.
Reduction Products: Reduction of the amine group can yield secondary amines.
Aplicaciones Científicas De Investigación
Benzyl-(4-iodo-cyclohexyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl-(4-iodo-cyclohexyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-(4-chloro-cyclohexyl)-amine
- Benzyl-(4-bromo-cyclohexyl)-amine
- Benzyl-(4-fluoro-cyclohexyl)-amine
Uniqueness
Benzyl-(4-iodo-cyclohexyl)-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding that are not possible with other halogens. This can result in different biological activities and chemical reactivities compared to its chloro, bromo, and fluoro analogs.
Propiedades
Fórmula molecular |
C13H18IN |
|---|---|
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
N-benzyl-4-iodocyclohexan-1-amine |
InChI |
InChI=1S/C13H18IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
Clave InChI |
CHFXXOADFMKKLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



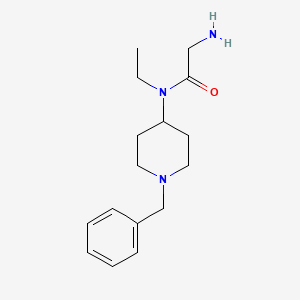
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
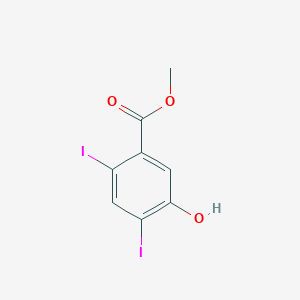

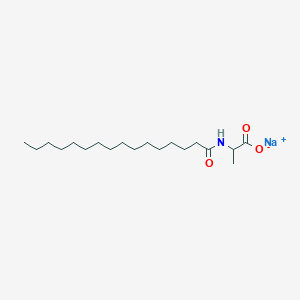
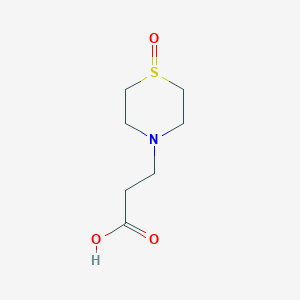
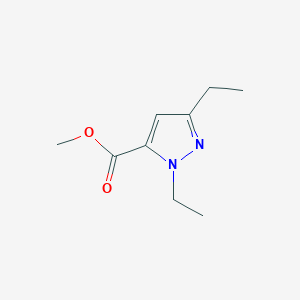
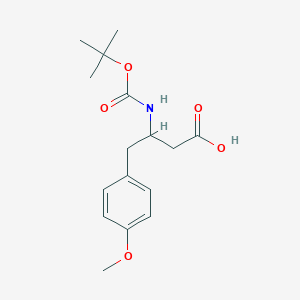
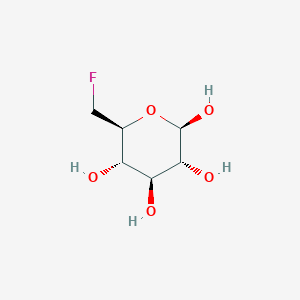
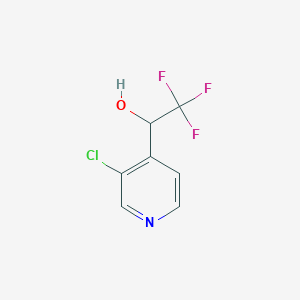
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
